molecular formula C25H20O10 B12337682 2,3-Dehydrosilybin B CAS No. 142796-24-5

2,3-Dehydrosilybin B

Cat. No.: B12337682
CAS No.: 142796-24-5
M. Wt: 480.4 g/mol
InChI Key: BVKQRAYKLBRNIK-RDPSFJRHSA-N
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Description

2,3-Dehydrosilybin B is a flavonolignan derived from the oxidation of silybin B, a major component of silymarin, which is extracted from the seeds of the milk thistle plant (Silybum marianum). This compound is known for its potent antioxidant properties, which are significantly stronger than those of its precursor, silybin B .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dehydrosilybin B is synthesized through the base-catalyzed oxidation of silybin B. The reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under alkaline conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of silybin B from milk thistle seeds, followed by its oxidation to produce this compound. The extraction process usually involves defatting the seeds with n-hexane, followed by extraction with methanol .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dehydrosilybin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dehydrosilybin B has a wide range of applications in scientific research:

Mechanism of Action

2,3-Dehydrosilybin B exerts its effects primarily through its antioxidant activity. The compound scavenges free radicals and inhibits lipid peroxidation. The presence of the 2,3-double bond and the catechol moiety in the E-ring are crucial for its antioxidant activity. It also undergoes conjugation reactions, forming glucuronides and sulfates, which are then excreted from the body .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced antioxidant properties compared to its precursors. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

142796-24-5

Molecular Formula

C25H20O10

Molecular Weight

480.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

InChI

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m0/s1

InChI Key

BVKQRAYKLBRNIK-RDPSFJRHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Origin of Product

United States

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